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Compound of Interest

Compound Name: SGC-iMLLT

Cat. No.: B1193482 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SGC-iMLLT is a pioneering, cell-permeable chemical probe that acts as a potent

and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL or YEATS1) and

MLLT3 (also known as AF9 or YEATS3).[1][2] These YEATS domains are epigenetic "readers"

that recognize acetylated and crotonylated lysine residues on histone tails, playing a crucial

role in transcriptional regulation.[1] Dysregulation of MLLT1 and MLLT3 has been implicated in

the development and progression of various cancers, particularly acute myeloid leukemia

(AML).[1] SGC-iMLLT provides a critical tool for researchers to investigate the biological

functions of MLLT1/3 and to explore the therapeutic potential of inhibiting their activity.[1] This

document provides detailed application notes and protocols for the effective use of SGC-iMLLT
in in vitro studies.

Mechanism of Action: SGC-iMLLT functions by competitively binding to the acyl-lysine binding

pocket of the MLLT1 and MLLT3 YEATS domains.[1] This direct interaction physically obstructs

the recognition of acetylated or crotonylated histone tails, thereby inhibiting the recruitment of

critical transcription machinery, such as DOT1L and the Super Elongation Complex (SEC), to

chromatin.[1] The downstream effect is the modulation of target gene expression, including the

downregulation of oncogenes like MYC.[3][4]
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Caption: Mechanism of SGC-iMLLT action.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for SGC-iMLLT activity from

various biochemical and cell-based assays.
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Parameter Target/Assay Value Reference

IC₅₀

MLLT1 YEATS

Domain

(AlphaScreen)

0.26 µM (260 nM) [5][6]

MLLT3 Interaction

(Reporter Assay)
0.4 µM (400 nM) [4]

YEATS2 / YEATS4 >10 µM [4][6]

K_d
MLLT1 YEATS

Domain (ITC)
0.129 µM (129 nM) [4][5][6]

MLLT3 YEATS

Domain
0.077 µM (77 nM) [4][5]

Cellular Conc.

For gene expression

changes (MV-4-11

cells)

1 µM [4][7]

NanoBRET IC₅₀
MLLT1 Target

Engagement

5.8 µM (for weaker

enantiomer)
[1]

Application Notes
Reconstitution and Storage: SGC-iMLLT is typically supplied as a solid powder and is

soluble in DMSO.[3][4][8] For in vitro experiments, prepare a high-concentration stock

solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution to avoid repeated freeze-

thaw cycles and store at -20°C for long-term use (up to one year) or -80°C (up to two years).

[5][8]

Working Concentrations: For cell-based assays, a typical starting concentration range is 0.1

µM to 10 µM. A concentration of 1 µM has been shown to effectively decrease the

expression of target genes like MYC and DDN in MV-4-11 leukemia cells.[4][7] Always

perform a dose-response curve to determine the optimal concentration for your specific cell

line and assay.
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Negative Control: It is highly recommended to use the less active enantiomer, SGC-iMLLT-N

(compound 91 in some literature), as a negative control to ensure that the observed cellular

effects are due to specific inhibition of MLLT1/3.[1]

Cell Permeability: SGC-iMLLT is a cell-penetrant compound, making it suitable for a wide

range of live-cell assays.[3]

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a

cellular environment.[9] The principle is that ligand binding stabilizes the target protein,

increasing its resistance to thermal denaturation.[9][10]
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1. Cell Culture & Treatment
Treat cells with SGC-iMLLT (e.g., 1 µM)

and vehicle (DMSO) for 1-3 hours.

2. Heat Shock
Aliquot cell suspensions. Heat at various
temperatures (e.g., 40-65°C) for 3 min.

3. Cell Lysis
Lyse cells via freeze-thaw cycles or

addition of lysis buffer with protease inhibitors.

4. Separation
Centrifuge at high speed (e.g., 12,000 x g)
to pellet precipitated/aggregated proteins.

5. Sample Collection
Carefully collect the supernatant containing

the soluble protein fraction.

6. Analysis
Analyze soluble MLLT1/3 levels by

Western Blot or other quantitative methods.

Click to download full resolution via product page

Caption: General workflow for a CETSA experiment.

Methodology:

Cell Treatment: Culture cells (e.g., MV-4-11) to the desired confluency. Treat cells with

various concentrations of SGC-iMLLT, a negative control (SGC-iMLLT-N), and a vehicle

control (e.g., 0.1% DMSO) for 1-3 hours at 37°C.[11]
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Harvesting and Heating: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a

thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C), followed by

cooling at 25°C for 3 minutes.[11]

Lysis: Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer with protease

and phosphatase inhibitors) and incubating on ice.[12] Alternatively, perform 3-5 rapid

freeze-thaw cycles using liquid nitrogen.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 12,000 - 20,000 x

g) for 15-20 minutes at 4°C to pellet the denatured, aggregated proteins.[12][13]

Analysis: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the

protein concentration using a BCA assay. Analyze the amount of soluble MLLT1 or MLLT3 in

each sample by Western Blotting (see Protocol 2). A positive result is indicated by a higher

amount of soluble MLLT1/3 at elevated temperatures in the SGC-iMLLT-treated samples

compared to the vehicle control.[1]

Protocol 2: Western Blotting for Protein Analysis
Western blotting is used to detect and quantify the levels of a specific protein (e.g., soluble

MLLT1/3 after CETSA or downstream targets).[14]

Methodology:

Sample Preparation: Take the cell lysates (supernatant from CETSA or total cell lysate) and

add SDS-PAGE sample loading buffer (e.g., Laemmli buffer). Boil the samples at 95-100°C

for 5-10 minutes.[12][14]

Gel Electrophoresis: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-

polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[12]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.[14][15]

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

target protein (e.g., anti-MLLT1 or anti-MYC) diluted in blocking buffer, typically overnight at

4°C with gentle agitation.[12][14]

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody

for 1 hour at room temperature.[12][15]

Detection: Wash the membrane three times with TBST. Add an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using an imaging

system.[15] Quantify band intensity using appropriate software.

Protocol 3: Analysis of Downstream Gene Expression
SGC-iMLLT has been shown to modulate the expression of MLLT1/3 target genes.[4] This

protocol outlines the workflow to assess these changes using quantitative PCR (qPCR).
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1. Cell Treatment
Incubate cells (e.g., MV-4-11) with

SGC-iMLLT or DMSO control for 24-72 hours.

2. RNA Extraction
Harvest cells and isolate total RNA

using a commercial kit (e.g., RNeasy).

3. cDNA Synthesis
Reverse transcribe an equal amount of RNA
(e.g., 1 µg) into complementary DNA (cDNA).

4. qPCR
Perform quantitative PCR using primers for

target genes (MYC, DDN) and a housekeeping gene.

5. Data Analysis
Calculate relative gene expression changes

using the ΔΔCt method.

Click to download full resolution via product page

Caption: Workflow for gene expression analysis.

Methodology:

Cell Treatment: Plate cells and treat with SGC-iMLLT (e.g., 1 µM) or vehicle control for a

specified time period (e.g., 24, 48, or 72 hours) to allow for changes in transcription and

mRNA levels.

RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or Trizol-

based method according to the manufacturer's instructions. Assess RNA quality and quantity.
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cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-2 µg of total

RNA using a reverse transcription kit with oligo(dT) or random primers.

Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, forward and

reverse primers for target genes (e.g., MYC, DDN) and a stable housekeeping gene (e.g.,

GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

Data Analysis: Run the qPCR plate on a real-time PCR instrument. Analyze the resulting

amplification data, and calculate the relative fold change in gene expression in SGC-iMLLT-

treated samples compared to controls using the comparative C_T (ΔΔC_T) method. A

significant decrease in MYC and DDN mRNA levels would be consistent with MLLT1/3

inhibition.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://discovery.dundee.ac.uk/files/73487220/1_s2.0_S2666166722001459_main.pdf
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://m.youtube.com/watch?v=yUstng0npaY
https://www.benchchem.com/product/b1193482#sgc-imllt-concentration-for-in-vitro-studies
https://www.benchchem.com/product/b1193482#sgc-imllt-concentration-for-in-vitro-studies
https://www.benchchem.com/product/b1193482#sgc-imllt-concentration-for-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193482?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

